molecular formula C15H15NO2 B3578601 N-[4-(4-methoxyphenyl)phenyl]acetamide CAS No. 2221-22-9

N-[4-(4-methoxyphenyl)phenyl]acetamide

Cat. No.: B3578601
CAS No.: 2221-22-9
M. Wt: 241.28 g/mol
InChI Key: DVGUYVDUSBITJS-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)phenyl]acetamide is a substituted acetamide derivative featuring a biphenyl core with a methoxy group at the para position of the distal phenyl ring and an acetamide group at the para position of the proximal phenyl ring. The compound’s molecular formula is C₁₅H₁₅NO₂, and its structure is stabilized by hydrogen-bonding interactions, as observed in related N-arylacetamides .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)16-14-7-3-12(4-8-14)13-5-9-15(18-2)10-6-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGUYVDUSBITJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262484
Record name N-(4′-Methoxy[1,1′-biphenyl]-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-22-9
Record name N-(4′-Methoxy[1,1′-biphenyl]-4-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4′-Methoxy[1,1′-biphenyl]-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)phenyl]acetamide typically involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The general reaction scheme is as follows:

    Starting Materials:

    p-anisidine and acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of an acid catalyst at a temperature range of 50-60°C.

    Product Formation: The acetylation reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-[4-(4-methoxyphenyl)phenyl]acetamide has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.

    Chemical Research: Utilized as a reagent in organic synthesis and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents/Modifications Pharmacological Activity Synthesis Method Reference
This compound 4-Methoxyphenyl, biphenyl core, acetamide Not explicitly reported (structural studies) Likely via Ullmann or Buchwald-Hartwig coupling
N-(4-Nitrophenyl)acetamide (B1) 4-Nitrophenyl Intermediate for synthesis of bioactive molecules Reflux with piperidine in ethanol
N-[4-(Piperazinylsulfonyl)phenyl]acetamide (35) Piperazinyl-sulfonamide Analgesic (comparable to paracetamol) Sulfonylation of phenylacetamide
2-Azido-N-(4-methylphenyl)acetamide Azide, 4-methylphenyl Crystal structure analysis Azide substitution on acetamide
CDD-934506 1,3,4-Oxadiazole, sulfanyl, nitrophenyl Inhibits Mycobacterium tuberculosis Multi-step heterocyclic synthesis
2-(3,4-Dimethoxyphenyl)-N-[4-(4-methoxyphenyl)-tetrahydropyran-4-ylmethyl]-acetamide Tetrahydropyran, dimethoxyphenyl Antidiabetic, antioxidant (α-amylase inhibition) Microbial extraction (Pluteus cervinus)

Structural Features and Modifications

  • Methoxy Substitution : The methoxy group in this compound enhances lipophilicity and may influence receptor binding, similar to the antidiabetic compound in .
  • Sulfonamide Derivatives : Analogs like N-[4-(piperazinylsulfonyl)phenyl]acetamide () show enhanced analgesic activity due to sulfonamide groups, which improve solubility and target engagement .
  • Heterocyclic Additions : Compounds such as CDD-934506 () incorporate oxadiazole rings, broadening antimicrobial activity through interactions with bacterial enzymes .

Pharmacological Activities

  • Analgesic Activity : Compound 35 () demonstrated superior analgesic effects compared to paracetamol, attributed to sulfonamide and piperazine moieties enhancing CNS penetration .
  • Antidiabetic Potential: The tetrahydropyran-containing analog in showed α-amylase inhibition, suggesting that methoxy and bulky substituents (e.g., tetrahydropyran) optimize enzyme binding .
  • Antimicrobial Applications : CDD-934506’s oxadiazole and nitrophenyl groups disrupt mycobacterial metabolism, highlighting the role of electron-withdrawing groups in antimicrobial design .

Key Research Findings

Methoxy Groups Enhance Bioactivity : Methoxy-substituted compounds (e.g., ) exhibit improved metabolic stability and target affinity, critical for antidiabetic and antioxidant applications .

Sulfonamide vs. Acetamide Pharmacophores : Sulfonamide derivatives () generally show higher analgesic activity than plain acetamides, likely due to stronger hydrogen-bonding with pain receptors .

Heterocyclic Modifications : Introducing oxadiazole () or triazole () rings increases antimicrobial potency by mimicking natural enzyme substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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